Halogenuros de bencilo

Benzyl halides are a class of organic compounds characterized by the presence of a benzyl group attached to a halogen atom (fluorine, chlorine, bromine, or iodine). These compounds are widely used in organic synthesis due to their reactivity and versatility. The benzyl group, derived from benzene with a methylene substitution at the 6-position, is known for its ability to stabilize the positive charge of the adjacent halogen through resonance.

Benzyl chlorides, bromides, and iodides find applications in various chemical processes such as coupling reactions, derivatization of biomolecules, and the preparation of pharmaceuticals. Their reactivity can be tailored by substituents on both the benzene ring and the benzyl moiety, making them valuable intermediates in organic chemistry. The stability of these compounds varies with the nature of the halogen atom; for instance, bromobenzyl derivatives are generally more stable than chlorobenzyl ones due to steric effects and the relative electronegativity differences.

In summary, benzyl halides represent a crucial subset of aromatic compounds in organic synthesis, offering diverse opportunities for structural modifications and functionalization.

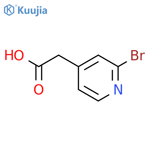

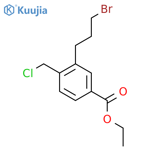

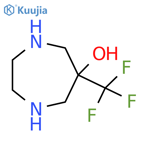

| Estructura | Nombre químico | CAS | MF |

|---|---|---|---|

|

Benzene, 2-bromo-4-chloro-1-(fluoromethyl)- | 1824561-75-2 | C7H5BrClF |

|

Benzene,1-(iodomethyl)-4-methyl- | 4484-74-6 | C8H9I |

|

Benzenamine, 2-(fluoromethyl)- (9CI) | 511230-96-9 | C7H8NF |

|

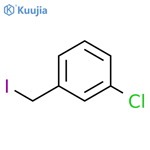

1-Chloro-3-(iodomethyl)benzene | 70450-41-8 | C7H6ClI |

|

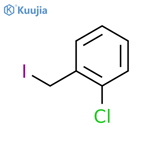

1-Chloro-2-(iodomethyl)benzene | 70450-40-7 | C7H6ClI |

|

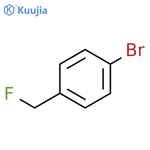

1-bromo-4-(fluoromethyl)benzene | 459-49-4 | C7H6BrF |

|

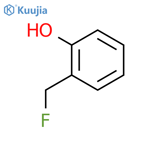

Phenol, 2-(fluoromethyl)- | 62037-87-0 | C7H7FO |

|

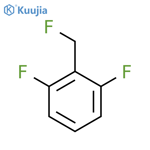

benzene, 1,3-difluoro-2-(fluoromethyl)- (9ci) | 62037-91-6 | C7H5F3 |

|

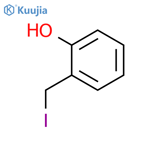

2-(IODOMETHYL)PHENOL | 688753-87-9 | C7H7IO |

|

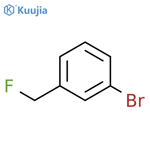

BENZENE, 1-BROMO-3-(FLUOROMETHYL)- | 456-43-9 | C7H6BrF |

Literatura relevante

-

1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206

-

Tri Thanh Pham,Mohit Bajaj,J. Ravi Prakash Soft Matter, 2008,4, 1196-1207

-

Yafei Wang,Weiwei Chen,JiangKun Cao,Jianhua Xiao,Shanhui Xu,Mingying Peng J. Mater. Chem. C, 2019,7, 11824-11833

-

Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221

Proveedores recomendados

-

Shandong Feiyang Chemical Co., LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

江苏科伦多食品配料有限公司Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Chong Da Prostaglandin Fine Chemicals Co., Ltd.Factory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

-

Nanjing Jubai BiopharmFactory Trade Brand reagentsNaturaleza de la empresa: Private enterprises

Productos recomendados